molecular formula C9H8N2O3 B13033210 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid

5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B13033210
M. Wt: 192.17 g/mol
InChI Key: ZSNZHUIADLWDQN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid is a versatile indazole derivative offered for research and development purposes. Indazole-containing compounds are recognized as important structural motifs in medicinal chemistry due to their wide spectrum of pharmacological activities . This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the design of potential therapeutic agents. The indazole core is a privileged structure in drug discovery, and its derivatives have been investigated for applications in areas such as cardiovascular diseases, cancer, and central nervous system disorders . The presence of both a carboxylic acid and a hydroxymethyl functional group on the indazole ring provides two distinct points for chemical modification, allowing researchers to create a diverse array of amides, esters, and ethers for structure-activity relationship (SAR) studies. As a research chemical, this compound can be used to develop novel molecules aimed at modulating specific biological targets. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use. Note: The specific pharmacological profile and mechanism of action for this compound are area of active research and should be determined by the investigating researcher.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-(hydroxymethyl)-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c12-4-5-1-2-7-6(3-5)8(9(13)14)11-10-7/h1-3,12H,4H2,(H,10,11)(H,13,14)

InChI Key

ZSNZHUIADLWDQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)C(=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation Followed by Hydrolysis

  • Initial alkylation of indazole-3-carboxylic acid with a suitable alkyl halide bearing a protected hydroxymethyl group (e.g., 4-bromobutyl acetate) in the presence of sodium hydride (NaH) and DMF at low temperatures (0 °C).
  • Prolonged stirring (overnight) ensures completion of alkylation.
  • Subsequent hydrolysis of the ester group under basic conditions (NaOH in methanol) to liberate the free hydroxymethyl group.
  • Acidification and extraction yield the target hydroxymethylated acid.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation Indazole-3-carboxylic acid, NaH, 4-bromobutyl acetate, DMF, 0 °C, overnight >100% (crude) Excess alkylating agent added to drive reaction
Hydrolysis NaOH (3-4 equiv), MeOH, room temperature, monitored by LC-MS Quantitative pH adjusted to 1-2 with HCl, extracted with EtOAc
Purification Silica gel column chromatography (DCM/MeOH 9:1) 23-73% (depending on derivative) Losses during purification noted

The hydrolysis step is critical to convert the ester intermediate to the free acid with the hydroxymethyl group intact.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
Indazole-3-carboxylic acid synthesis AlCl3, dichloromethane, reflux, aqueous workup ~76-95% Crystalline forms (A and B) obtained
Alkylation (hydroxymethyl precursor) NaH, 4-bromobutyl acetate, DMF, 0 °C, overnight >100% crude Excess reagents may be used
Hydrolysis (ester to acid) NaOH (3-4 equiv), MeOH, room temp, acidification Quantitative Monitored by LC-MS, critical for purity
Purification Silica gel chromatography (DCM/MeOH 9:1) 23-73% Losses during purification noted

Research Findings and Observations

  • The preparation of 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid relies heavily on careful control of reaction conditions, especially temperature and stoichiometry during alkylation and hydrolysis.
  • The use of sodium hydride as a strong base in DMF solvent at low temperature is effective for selective alkylation.
  • Hydrolysis requires monitoring by LC-MS to ensure complete conversion without degradation.
  • Purification steps can lead to significant product loss due to tailing and trapping during chromatography.
  • Crystalline forms of the indazole-3-carboxylic acid core improve handling and reproducibility in subsequent reactions.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioactivity in pharmaceutical applications.

Reaction Conditions Reagents Product Yield Source
EsterificationAcid catalysis, refluxMethanol + H₂SO₄Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate87%

Mechanism : Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by the alcohol. Water is eliminated to form the ester.

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation, yielding aldehydes or ketones. Controlled oxidation preserves the indazole core while modifying functional groups.

Reaction Conditions Reagents Product Yield Source
Oxidation to aldehydeMild conditionsKMnO₄ or CrO₃5-Formyl-1H-indazole-3-carboxylic acid~60%
Oxidation to ketoneStrong oxidantsKMnO₄ (acidic)5-Carboxy-1H-indazole-3-carboxylic acidNot reported

Notes : Over-oxidation risks degrading the indazole ring. Catalytic systems (e.g., TEMPO/NaClO) may improve selectivity.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, altering hydrophobicity and electronic properties.

Reaction Conditions Reagents Product Yield Source
ReductionLiAlH₄ or NaBH₄THF, 0°C → RT5-Methyl-1H-indazole-3-carboxylic acid75–85%

Mechanism : Hydride transfer to the hydroxymethyl group, followed by protonation.

Substitution Reactions

The hydroxyl group in the hydroxymethyl substituent participates in nucleophilic substitutions.

Reaction Conditions Reagents Product Yield Source
HalogenationPBr₃ or SOCl₂Toluene, reflux5-(Bromomethyl)-1H-indazole-3-carboxylic acid~70%
EtherificationAlkyl halides + baseK₂CO₃, DMF5-(Alkoxymethyl)-1H-indazole-3-carboxylic acid50–65%

Applications : Brominated derivatives serve as intermediates for Suzuki couplings or Grignard reactions.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions or ring-forming reactions to generate fused heterocycles.

Reaction Conditions Reagents Product Yield Source
[3+2] CycloadditionCu catalysisDiazomethanePyrazolo-indazole derivatives45–55%

Key Insight : Diazotization reagents (e.g., NaNO₂/AcOH) facilitate indazole ring modifications .

Hydrolysis Reactions

Ester derivatives of this compound hydrolyze back to the carboxylic acid under acidic or basic conditions.

Reaction Conditions Reagents Product Yield Source
Ester hydrolysisNaOH (aq.)/HClH₂O/EtOH5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid>90%

Scientific Research Applications

Inhibition of Human Neutrophil Elastase

One of the prominent applications of derivatives of indazole compounds, including 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid, is their role as inhibitors of human neutrophil elastase (HNE), an important therapeutic target in treating pulmonary diseases. Research indicates that modifications at specific positions on the indazole ring can significantly enhance inhibitory potency. For instance, compounds with substitutions at position 5 demonstrated improved activity against HNE, with some derivatives achieving IC50 values as low as 10 nM .

Anticancer Activity

Indazole derivatives have been studied for their anticancer properties. The structural features of this compound allow it to interact with various molecular targets involved in cancer progression. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting critical signaling pathways .

Bioisosterism in Drug Design

The concept of bioisosterism plays a crucial role in the design of new drugs based on this compound. By replacing functional groups or modifying the structure while retaining biological activity, researchers can develop more effective and selective drugs. For example, the introduction of different substituents at the 5-position has been shown to affect the biological activity significantly, leading to compounds with enhanced therapeutic profiles .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound and its derivatives interact with target proteins. These studies help in understanding binding affinities and can guide further modifications to optimize efficacy and reduce side effects .

Mechanistic Studies

Research utilizing this compound has contributed to understanding various biological mechanisms. For instance, studies have explored its effects on enzyme inhibition and cellular signaling pathways, providing insights into how indazole derivatives can modulate physiological processes .

Toxicological Studies

The compound's safety profile is also under investigation, particularly regarding its toxicity and potential side effects when used therapeutically. Understanding the toxicological aspects is crucial for advancing any compound from preclinical to clinical stages .

Data Tables and Case Studies

Application Description Key Findings
Inhibition of HNETargeting human neutrophil elastase for pulmonary disease treatmentPotent inhibitors identified with IC50 values < 10 nM
Anticancer ActivityInducing apoptosis in cancer cellsStructural modifications enhance antitumor activity
BioisosterismDesigning more effective drugs through structural modificationsEnhanced selectivity and potency observed
Molecular DockingPredicting interactions with target proteinsInsights into binding affinities and optimization strategies
Toxicological StudiesAssessing safety profiles for therapeutic useOngoing investigations into toxicity levels

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function. The indazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Substituents at position 5 of the indazole ring significantly modulate electronic and steric profiles:

Compound Name Substituent at Position 5 Electronic Nature Key Properties
5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid -CH2OH Electron-donating Polar, hydrogen-bonding capability
5-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5) -Cl Electron-withdrawing Increased acidity, lipophilicity
5-Methoxy-1H-indazole-3-carboxylic acid -OCH3 Electron-donating Enhanced metabolic stability (ether group)
5-Cyano-1H-indazole-3-carboxylic acid (CAS 50890-83-0) -CN Electron-withdrawing High reactivity, potential for nitrile conversion

The hydroxymethyl group’s polarity contrasts with hydrophobic groups (e.g., -CH3 in 5-methyl derivatives) and electron-withdrawing halogens, affecting solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

Property This compound 5-Methyl-1H-indazole-3-carboxylic acid 5-Nitro-1H-indazole-3-carboxylic acid
LogP (Predicted) -0.5 to 0.2 1.2–1.5 -0.8 to -0.3
Solubility High (polar groups) Moderate Low (nitro group reduces solubility)
Metabolic Stability Susceptible to oxidation (-CH2OH) Stable (methyl group) Stable (nitro group resistant)

The hydroxymethyl group increases aqueous solubility but may reduce metabolic stability compared to methyl or nitro substituents .

Biological Activity

5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features an indazole core, which is a bicyclic structure containing two nitrogen atoms within a five-membered ring. The presence of hydroxymethyl and carboxylic acid functional groups enhances its chemical reactivity and biological activity. The unique combination of these groups allows for interactions with various biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent. The mechanism typically involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also demonstrated anticancer activity. Studies reveal that it can inhibit key kinases involved in cell cycle regulation, such as CHK1 and CHK2, which are critical targets in cancer therapy. By modulating these pathways, the compound may induce apoptosis in cancer cells while sparing normal cells.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of human neutrophil elastase (HNE), an enzyme implicated in pulmonary diseases. Its inhibitory activity was measured with an IC50 value indicating significant potency (IC50 ~ 10 nM) against HNE, suggesting its potential in treating inflammatory conditions .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Kinase Inhibition : The compound's structural features allow it to bind effectively to kinases, disrupting their function and leading to downstream effects on cell proliferation and survival.
  • Reactive Oxygen Species Modulation : It has been observed to reduce reactive oxygen species (ROS) production in various models, contributing to its protective effects against oxidative stress-related damage .

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antimicrobial Study : A study demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
  • Cancer Cell Line Testing : In vitro assays showed that the compound induced apoptosis in several cancer cell lines while exhibiting minimal toxicity to normal cells.
  • In Vivo Models : Animal studies indicated that treatment with this compound resulted in significant tumor reduction compared to control groups.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound Name Structural Features Biological Activity
1H-Indazole-5-carboxylic acidIndazole core with a carboxylic acid groupModerate antimicrobial activity
3,7-Dimethyl-1H-indazole-5-carboxylic acidDimethyl substitutions on the indazole ringEnhanced lipophilicity; reduced activity
5-Methyl-1H-indazole-3-carboxylic acidMethyl group at position 5Variable anticancer effects
6-Bromo-1H-indazole-3-carboxylic acidBromine substitution at position 6Increased reactivity; potential anticancer

Q & A

Q. How can discrepancies in spectroscopic data be resolved during structural validation?

Misidentification risks exist due to similarities with isomers (e.g., 5-(hydroxymethyl)furan-3-carboxylic acid). To resolve:

  • Cross-validate with multiple techniques : Compare ¹³C-NMR shifts (e.g., furan vs. indazole carbons) and UV spectra (indazoles lack the conjugated diene system of furans) .
  • Use reference standards : Co-inject synthesized material with commercially available analogs (if accessible) in HPLC analyses .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance condensation efficiency .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 80–100°C) reduces side reactions vs. rapid reflux .

Q. What strategies are effective for functionalizing the hydroxymethyl group?

  • Protection : Use silyl ethers (e.g., TBDMS-Cl) or acetals to prevent oxidation during subsequent reactions.
  • Derivatization : Convert -CH₂OH to -CH₂Br via PBr3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Enzymatic modification : Explore lipase-catalyzed esterification for chiral derivatives .

Q. How is X-ray crystallography applied to confirm the crystal structure?

  • Data collection : Use single-crystal diffraction (Mo-Kα radiation).
  • Refinement : SHELXL software refines atomic coordinates and thermal parameters, leveraging the indazole ring’s planarity and hydrogen-bonding networks (e.g., O-H···N interactions) .
  • Validation : Check R-factors (<5%) and CCDC deposition for peer verification.

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., molar ratios, reflux time) meticulously to ensure consistency .
  • Analytical cross-checks : Combine NMR, IR, and elemental analysis for robust structural confirmation .
  • Contradiction management : When literature data conflicts, prioritize peer-reviewed studies over patents or non-validated sources .

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